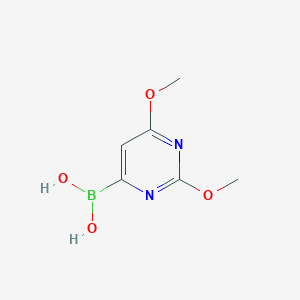

(2,6-Dimethoxypyrimidin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(2,6-dimethoxypyrimidin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O4/c1-12-5-3-4(7(10)11)8-6(9-5)13-2/h3,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFSZVUJHDRSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=N1)OC)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668595 | |

| Record name | (2,6-Dimethoxypyrimidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852362-23-3 | |

| Record name | (2,6-Dimethoxypyrimidin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2,6 Dimethoxypyrimidin 4 Yl Boronic Acid

Fundamental Reaction Pathways Involving the Boronic Acid Moiety

The reactivity of (2,6-Dimethoxypyrimidin-4-yl)boronic acid is primarily dictated by the chemistry of its boronic acid group, which serves as the active site for carbon-carbon bond formation.

Nucleophilic Transmetalation in Cross-Coupling Cycles

The cornerstone of the utility of this compound is its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. A critical step in the catalytic cycle of this reaction is transmetalation. libretexts.orgwikipedia.org This process involves the transfer of the organic group—in this case, the 2,6-dimethoxypyrimidin-4-yl moiety—from the boron atom to the palladium(II) center. rsc.orgelsevierpure.com

The transmetalation step is typically facilitated by a base, which activates the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., a trihydroxyborate or an alkoxyborate). acs.orgnih.govorganic-chemistry.org This "ate" complex is more electron-rich, which enhances the polarization of the carbon-boron bond and facilitates the transfer of the pyrimidinyl group to the electrophilic palladium(II) complex that was formed during the preceding oxidative addition step. organic-chemistry.orgyoutube.com

Two primary pathways for transmetalation are often considered: the reaction of a palladium(II) halide complex with the activated boronate species, or the reaction of a palladium(II) hydroxo complex with the neutral boronic acid. nih.gov Studies suggest that for reactions conducted in aqueous solvent mixtures with weak bases, the pathway involving the palladium hydroxo complex and the neutral boronic acid can be dominant. acs.orgnih.gov The electron-donating nature of the two methoxy (B1213986) groups on the pyrimidine (B1678525) ring of this compound can increase the nucleophilicity of the pyrimidinyl group, potentially influencing the rate of this transfer.

Ligand Exchange and Coordination Chemistry at Boron

The boron atom in this compound is a Lewis acid, characterized by a vacant p-orbital. This allows it to readily participate in ligand exchange and coordination. In solution, boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines. They can also react with diols to form stable boronic esters, a strategy often employed to purify or modify the reactivity of the boronic acid. nih.gov

In the context of catalysis, the Lewis acidic boron center can form a tetracoordinate intermediate by coordinating with a Lewis base, such as a hydroxide (B78521) or alkoxide ion provided by the base in the reaction. nih.govnih.gov This formation of a tetracoordinate boronate is crucial as it increases the nucleophilicity of the organic group attached to boron, priming it for transmetalation. organic-chemistry.org Furthermore, the nitrogen atoms within the pyrimidine ring are Lewis basic and can potentially interact with or poison the palladium catalyst by coordination. nih.gov This is a common challenge in the cross-coupling of nitrogen-containing heterocycles, often requiring carefully selected ligands that can stabilize the palladium center and prevent deactivation. nih.gov

Detailed Mechanistic Studies of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application for this compound, and its mechanism has been studied extensively.

Catalytic Cycles and Rate-Determining Steps

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps: libretexts.orgwikipedia.orgyoutube.com

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The activated organoboron species (the boronate) exchanges its organic group with the halide on the palladium(II) center, resulting in a new diorganopalladium(II) complex. wikipedia.orgrsc.org

Reductive Elimination: The two organic groups on the palladium(II) complex are coupled to form the final product with a new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. youtube.com

The rate-determining step of the catalytic cycle can vary depending on the specific substrates and reaction conditions. For many systems, oxidative addition is the slowest step, with the reactivity of the organic halide decreasing in the order I > OTf > Br > Cl. libretexts.org However, when using electron-deficient heteroaryl boronic acids, the transmetalation step can be sluggish and become the rate-determining step. nih.govnih.gov This is because the electron-withdrawing nature of the heterocycle reduces the nucleophilicity of the organic fragment being transferred. While the pyrimidine ring is electron-deficient, the presence of two electron-donating methoxy groups in this compound may help to accelerate this step compared to unsubstituted pyrimidine boronic acids. A slow catalytic cycle can increase the likelihood of side reactions, such as protodeboronation, where the boronic acid is cleaved by a proton source. nih.gov

Influence of Catalysts and Ligand Systems on Reaction Efficiency

The choice of catalyst and ligand is paramount for achieving high efficiency in Suzuki-Miyaura couplings involving heteroaryl boronic acids like this compound. Palladium complexes are the most common catalysts, with precursors like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ being widely used. organic-chemistry.org

The ligands coordinated to the palladium center are critical for stabilizing the catalyst and modulating its reactivity. For challenging substrates, particularly electron-deficient heterocycles, bulky and electron-rich phosphine (B1218219) ligands are often required. nih.gov These ligands promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation that might occur from coordination of the pyrimidine nitrogen atoms to the palladium center. nih.govnih.gov The development of specialized ligands has been crucial for expanding the scope of the Suzuki-Miyaura reaction to include complex heterocyclic substrates. acs.org

Below is a table summarizing various catalyst systems used for the Suzuki-Miyaura coupling of pyrimidine derivatives, which informs the conditions likely suitable for this compound.

researchgate.netnih.govnih.govnih.gov| Pyrimidine Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-85 | |

| 2,4,6-Trichloropyrimidine | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ / EtOH | Toluene (B28343) | N/A | |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 | XPhos | K₃PO₄ | THF | up to 89 | |

| 6-Chloroindole | (XPhos)Pd G2 (P1) | XPhos | K₃PO₄ | Dioxane/H₂O | 97 | |

| Aryl Chlorides | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene | High |

Regioselectivity and Stereoselectivity in Pyrimidine Coupling Reactions

Regioselectivity refers to the control of which position on a molecule reacts when multiple potential sites are available. In the case of this compound, the position of the coupling is fixed at C4 by the boronic acid group. However, regioselectivity becomes a critical consideration when its coupling partner is a polyhalogenated arene or heterocycle.

For pyrimidine systems, the reactivity of different positions towards nucleophilic substitution or cross-coupling is governed by electronic effects. The carbon atoms at positions 2, 4, and 6 are electron-deficient due to the adjacent nitrogen atoms and are thus more susceptible to reaction. slideshare.netwikipedia.org In polychlorinated pyrimidines, the C4 and C6 positions are generally more reactive than the C2 position in Suzuki-Miyaura couplings. researchgate.net For instance, in the reaction of 2,4,6-trichloropyrimidine, selective mono-arylation typically occurs at the C4 position. researchgate.net The specific regiochemical outcome can often be tuned by the choice of catalyst, ligands, and reaction conditions. sci-hub.sebeilstein-journals.org

researchgate.netresearchgate.netsci-hub.se| Substrate | Coupling Partner | Conditions | Major Product (Coupling Position) | Reference |

|---|---|---|---|---|

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid (1 equiv) | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane | 4-Aryl-2,5,6-trichloropyrimidine (C4) | |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid (2 equiv) | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane | 4,6-Diaryl-2,5-dichloropyrimidine (C4 & C6) | |

| 2,4-Dichloro-6-halopyrido[2,3-d]pyrimidine | Arylboronic acid (1 equiv) | Pd(PPh₃)₄, K₂CO₃, Toluene | 4-Aryl-2-chloro-6-halopyridopyrimidine (C4) | |

| 2,6-Dichloropurine | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, DME | 2-Chloro-6-phenylpurine (C6) |

Role of Bases and Solvents in Reaction Optimization

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involving this compound are profoundly influenced by the choice of base and solvent. These components are not merely reaction media but play active roles in the catalytic cycle.

The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (R-B(OH)₃⁻). rsc.orgwiley-vch.de This boronate is more readily transmetalated to the palladium(II) center. The choice of base can affect the reaction rate and yield. Common inorganic bases used include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base are critical factors. For instance, K₃PO₄ is often effective in many Suzuki couplings. mdpi.com The selection of the base can be crucial when dealing with substrates that are sensitive to hydrolysis or other side reactions. reddit.com

Solvents are selected based on their ability to dissolve the reactants and the catalyst system, as well as their influence on the reaction mechanism. A variety of solvents can be employed, ranging from non-polar aprotic solvents like 1,4-dioxane (B91453) and toluene to polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net Often, a mixture of an organic solvent and water is used. mdpi.com The presence of water can be beneficial as it often increases the solubility of the inorganic base and can facilitate the formation of the active palladium-hydroxo species, which is believed to be involved in the transmetalation step. nih.gov The optimal solvent system is highly dependent on the specific substrates and other reaction conditions. For instance, in microwave-assisted Suzuki couplings of dichloropyrimidines, a 2:1 mixture of 1,4-dioxane and water was found to be optimal. mdpi.com

The interplay between the base and solvent is a key aspect of reaction optimization. A strong base might be effective in a non-polar solvent, while a milder base might require a more polar or aqueous solvent system to achieve a good reaction outcome. The optimization of these parameters is typically performed through systematic screening to identify the conditions that provide the highest yield and purity of the desired cross-coupled product.

Table 1: Representative Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | Moderate to Good |

| 2 | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |

| 3 | Cs₂CO₃ | DMF | 90 | Good |

Note: This table represents typical trends in Suzuki-Miyaura couplings and the values are illustrative.

Other Palladium-Catalyzed Cross-Coupling Reactions

Stille Coupling with Boronic Acid Derivatives

The Stille reaction is a palladium-catalyzed cross-coupling reaction that traditionally involves the reaction of an organostannane (organotin compound) with an organohalide or pseudohalide. wikipedia.orgnih.gov It is a powerful tool for the formation of carbon-carbon bonds. The direct use of boronic acids, such as this compound, in a conventional Stille coupling is not the standard protocol, as organotin reagents are the characteristic nucleophiles in this transformation. nih.gov

However, the broader family of organoboron compounds has seen some application in Stille-type reactions. For instance, a Stille-type coupling has been reported for the bis-alkynylation of a borinic acid derivative, which, like a boronic acid, is an organoboron compound. nih.gov This suggests that under specific conditions, organoboron compounds other than organostannanes can participate in transformations that share mechanistic features with the Stille reaction.

In the context of pyrimidine chemistry, it has been noted that for certain catalytic transformations, organotin reagents are employed in Stille cross-couplings as an alternative to boronic acid derivatives in Suzuki-Miyaura couplings. nih.gov This highlights the distinct, though complementary, roles of these two classes of organometallic reagents in modern organic synthesis. Therefore, while this compound itself is not a typical substrate for the Stille reaction, its structural motif can be incorporated into molecules synthesized via Stille coupling by using the corresponding pyrimidinyl-stannane derivative.

Sonogashira Coupling Adaptations

The conventional Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a disubstituted alkyne. researchgate.netresearchgate.net The direct use of a boronic acid like this compound as a primary coupling partner in the standard Sonogashira reaction is not typical.

However, an important adaptation known as the "inverse" or "reverse" Sonogashira reaction has been developed. In this variation, an aryl or vinyl boronic acid is coupled with an iodoalkyne. nih.gov This reaction is also typically mediated by a transition metal catalyst, with copper(I) iodide often being effective, sometimes outperforming palladium-based systems. nih.gov This adaptation allows for the formation of an aryl-alkyne bond using a boronic acid as the aryl source.

For this compound, this adapted Sonogashira protocol would involve its reaction with an iodoalkyne in the presence of a suitable catalyst. This approach expands the synthetic utility of the boronic acid, enabling the introduction of the 2,6-dimethoxypyrimidin-4-yl moiety onto an alkyne-containing molecule. The reaction conditions for such a coupling would need to be optimized, but the existing literature on inverse Sonogashira reactions provides a strong starting point for this exploration. nih.gov

Copper-Mediated Cross-Coupling Reactions

Chan-Lam Coupling Strategies

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-mediated or -catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. organic-chemistry.orgdntb.gov.ua A key feature of this reaction is the use of an arylboronic acid as the arylating agent, reacting with a nucleophile such as an amine, alcohol, or thiol. rsc.orgorganic-chemistry.org The reaction is often carried out under mild conditions, frequently at room temperature and open to the air, which serves as the oxidant. organic-chemistry.org

This compound is a suitable substrate for Chan-Lam coupling, allowing for the formation of N-(2,6-dimethoxypyrimidin-4-yl) and O-(2,6-dimethoxypyrimidin-4-yl) compounds. For example, it can be coupled with various primary and secondary amines, anilines, and amides to yield the corresponding N-substituted pyrimidines. Similarly, its reaction with phenols and other alcohols would produce aryl ethers. The reaction is also applicable for the formation of C-S bonds through coupling with thiols. rsc.orgnih.gov

A typical Chan-Lam coupling protocol involves a copper salt, such as copper(II) acetate (B1210297), a base (which can sometimes be the amine substrate itself or an external base like pyridine), and a suitable solvent, often methanol (B129727) or dichloromethane. rsc.orgorganic-chemistry.org The development of more active catalytic systems has allowed for lower catalyst loadings and broader substrate scope. rsc.org

Table 2: Representative Substrates for Chan-Lam Coupling with this compound

| Entry | Nucleophile | Coupling Partner | Product Type |

|---|---|---|---|

| 1 | Aniline | This compound | N-Aryl Amine |

| 2 | Benzyl Amine | This compound | N-Alkyl Amine |

| 3 | Phenol | This compound | Aryl Ether |

| 4 | Thiophenol | This compound | Aryl Thioether |

Other Copper-Catalyzed Transformations

Beyond the well-established Chan-Lam coupling, this compound can participate in other copper-catalyzed transformations. These reactions leverage the reactivity of the C-B bond to form new chemical bonds under the influence of a copper catalyst.

One such transformation is the copper-catalyzed amidation of boronic esters. nih.gov In this reaction, an alkyl or aryl boronic ester is coupled with a primary amide. This provides an alternative route to N-acylated pyrimidines from this compound, likely proceeding through its corresponding boronic ester.

Another area of development is in copper-catalyzed cascade reactions. For instance, alkenyl boronic esters have been shown to undergo copper-catalyzed cascade cyclization reactions with N-H based nucleophiles to form various nitrogen-containing heterocycles. researchgate.net While this specific example involves alkenyl boronic esters, it points to the potential for developing novel copper-catalyzed annulation strategies that could involve this compound or its derivatives as part of the construction of more complex heterocyclic systems.

Furthermore, copper catalysis has been employed for the cross-coupling of vinyliodonium salts with diboron (B99234) reagents to generate alkenyl boronic esters, showcasing the versatility of copper in mediating reactions involving organoboron compounds. researchgate.net These emerging copper-catalyzed reactions demonstrate the ongoing expansion of the synthetic chemist's toolkit for the utilization of boronic acids like this compound in the synthesis of diverse molecular architectures.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dioxane |

| Toluene |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Potassium Carbonate (K₂CO₃) |

| Sodium Carbonate (Na₂CO₃) |

| Cesium Carbonate (Cs₂CO₃) |

| Potassium Phosphate (B84403) (K₃PO₄) |

| Sodium Hydroxide (NaOH) |

| Borinic acid |

| Organostannane |

| Iodoalkyne |

| Copper(I) iodide |

| Copper(II) acetate |

| Pyridine |

| Methanol |

| Dichloromethane |

| Aniline |

| Benzyl Amine |

| Phenol |

| Thiophenol |

Non-Cross-Coupling Reactivity of Pyrimidine Boronic Acids

Beyond their well-established role in Suzuki-Miyaura coupling, pyrimidine boronic acids and their derivatives can participate in a variety of non-cross-coupling transformations. These reactions leverage the inherent electronic properties of the pyrimidine ring and the unique reactivity of the boronic acid moiety. The exploration of this reactivity is crucial for expanding the synthetic utility of this class of compounds.

Homologation Reactions

Homologation of boronic acids involves the insertion of a carbon atom between the organic substituent and the boron group, providing access to compounds that are one carbon unit longer. In the context of boronic esters, this transformation can be achieved through a process where an alkyl group shifts from the boron atom in a boronate to an adjacent carbon atom. wikipedia.org While specific studies on the homologation of this compound are not extensively documented, the general principles of boronic acid homologation can be applied.

One established method for the homologation of arylboronic acids is a palladium-catalyzed process. This reaction utilizes halomethylboronic acid pinacol (B44631) esters as a carbenoid equivalent. A key feature of this transformation is the chemoselective transmetalation, which allows for the formal C1 insertion to yield benzylic boronic ester products without the need for stoichiometric organometallic reagents. The reaction is enabled by an α-boryl effect that facilitates the oxidative addition of the halomethylboronic acid pinacol ester to the palladium catalyst.

Table 1: Representative Palladium-Catalyzed Homologation of Arylboronic Acids

| Arylboronic Acid | Homologating Agent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Bromomethylboronic acid pinacol ester | Pd(OAc)2/SPhos | Benzylboronic acid pinacol ester | Good |

| 4-Tolylboronic acid | Bromomethylboronic acid pinacol ester | Pd(OAc)2/SPhos | 4-Methylbenzylboronic acid pinacol ester | Good |

| 4-Methoxyphenylboronic acid | Bromomethylboronic acid pinacol ester | Pd(OAc)2/SPhos | 4-Methoxybenzylboronic acid pinacol ester | Good |

This table presents a generalized representation of the palladium-catalyzed homologation of arylboronic acids. Specific yields can vary based on reaction conditions.

Conjugate Additions

Heteroaryl boronic acids, a class that includes pyrimidine boronic acids, are known to participate in conjugate addition reactions. sigmaaldrich.com These reactions involve the 1,4-addition of the pyrimidyl group to an α,β-unsaturated carbonyl compound. The reactivity of the boronic acid in this context can be modulated by the choice of catalyst and reaction conditions.

Rhodium-catalyzed systems have proven effective for the conjugate addition of aryl and alkenyl boronic acids to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and amides. nih.govrsc.orgorganic-chemistry.org These reactions often proceed with high efficiency and can be rendered enantioselective through the use of chiral ligands. For instance, the conjugate addition of arylboronic acids to α,β-unsaturated amides can be achieved using a chiral rhodium catalyst generated in situ from Rh(acac)(CH2CH2)2 and (S)-binap.

Furthermore, organocatalytic methods have emerged for the conjugate addition of boronic acids. Boronic acids can act as effective π-nucleophiles in asymmetric conjugate additions when activated in situ to the corresponding boronate species. This approach has been successfully applied to the reaction of heteroaryl trifluoroborate salts with α,β-unsaturated aldehydes, catalyzed by imidazolidinone derivatives.

Table 2: Examples of Catalytic Systems for Conjugate Addition of Boronic Acids

| Boronic Acid Type | Michael Acceptor | Catalytic System | Key Features |

|---|---|---|---|

| Arylboronic acid | α,β-Unsaturated Ketone | [Rh(cod)Cl]2 / Ligand | High yields, potential for enantioselectivity. nih.gov |

| Arylboronic acid | α,β-Unsaturated Amide | Rh(acac)(CH2CH2)2 / (S)-binap | Enantioselective addition. |

| Heteroaryl trifluoroborate | α,β-Unsaturated Aldehyde | Imidazolidinone organocatalyst | Organocatalytic, enantioselective. |

This table summarizes different catalytic approaches for the conjugate addition of boronic acids to Michael acceptors.

Electrophilic Allyl Shifts

Electrophilic allyl shifts represent another facet of the non-cross-coupling reactivity of boronic acid derivatives, particularly allylboronates. wikipedia.orgsigmaaldrich.com While allylboronic esters themselves exhibit limited reactivity towards many electrophiles, their nucleophilicity can be significantly enhanced through conversion to the corresponding allylboronate complexes by treatment with an organolithium reagent. acs.org These more potent nucleophilic species can then react with a wide array of electrophiles in an SE2′ fashion with high regioselectivity and stereospecificity. acs.org

This activation strategy allows for the introduction of an allyl group to various electrophilic partners, a transformation that is otherwise challenging with neutral allylboronic esters. acs.org This methodology provides a pathway to a diverse range of functionalized allylic compounds. acs.org

Arylboronic acids can also act as catalysts in allylation reactions. For example, electron-deficient arylboronic acids have been shown to catalyze the dehydrative allylation of benzylic alcohols with allyltrimethylsilane (B147118) as the nucleophile. nih.gov This process forms a new carbon-carbon bond, releasing water as the sole byproduct. nih.gov

Table 3: Reactivity of Allylboron Species in Electrophilic Allyl Shifts

| Allylboron Species | Activation Method | Electrophile Type | Outcome |

|---|---|---|---|

| Allylboronic ester | None | Carbonyls, Imines | Reacts with π-electrophiles. acs.org |

| Allylboronate complex | Addition of Aryllithium | Tropylium, Activated Pyridines, Selectfluor | Enhanced nucleophilicity, reacts with a broad range of electrophiles. acs.org |

| Allyltrimethylsilane (Nucleophile) | Arylboronic acid (Catalyst) | Benzylic Alcohols | Catalytic allylation. nih.gov |

This table illustrates the different modes of reactivity for allylboron species in electrophilic allyl shift reactions.

Applications As Building Blocks in Complex Organic Molecule Synthesis

Construction of Biaryl and Heterobiaryl Systems via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.

(2,6-Dimethoxypyrimidin-4-yl)boronic acid is an ideal substrate for creating 4-aryl or 4-heteroaryl pyrimidines. By reacting it with various aryl or heteroaryl halides, a direct bond is formed at the C4 position of the pyrimidine (B1678525) ring. However, a more commonly reported synthetic route in the literature achieves the same product through a reverse approach: the Suzuki-Miyaura coupling of a halogenated pyrimidine with an arylboronic acid. mdpi.commdpi.com

Studies on dihalopyrimidines, such as 2,4-dichloropyrimidine, have shown that the C4 position is inherently more reactive toward Suzuki coupling than the C2 position. mdpi.com This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-halogen bond. mdpi.com This established principle allows for the reliable synthesis of C4-arylated pyrimidines. mdpi.comsciprofiles.com The reaction is typically performed using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent like aqueous dioxane. mdpi.com

Below is a table representing typical Suzuki-Miyaura coupling reactions to form C4-substituted pyrimidines, illustrating the conditions and outcomes.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Yield | Ref |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 5-(4-phenylphenyl)-4,6-dichloropyrimidine | 60% | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 75% | mdpi.com |

| 2,4-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 2-chloro-4-(p-tolyl)pyrimidine | 98% | mdpi.com |

| 2,4-dichloropyrimidine | Thiophen-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-chloro-4-(thiophen-2-yl)pyrimidine | 93% | mdpi.com |

The differential reactivity of various positions on a pyrimidine ring can be exploited to construct poly-substituted derivatives through sequential cross-coupling reactions. mdpi.com For pyrimidines bearing multiple halogen atoms, such as 2,4-dichloropyrimidine, the first Suzuki-Miyaura coupling predictably occurs at the more reactive C4 position. mdpi.com The resulting 4-aryl-2-chloropyrimidine can then be subjected to a second, different coupling reaction at the C2 position.

This stepwise approach allows for the controlled introduction of two different aryl, heteroaryl, or alkyl groups onto the pyrimidine scaffold. Research has demonstrated the feasibility of one-pot sequential Suzuki-Miyaura reactions on other polychlorinated heteroaromatics. acs.org This strategy involves an initial coupling with one type of boronic reagent, followed by the introduction of a second organoboron reagent to react at the remaining site, all without isolating the intermediate. acs.org This methodology provides efficient access to unsymmetrically substituted pyrimidines, which are valuable in materials science and medicinal chemistry.

Role in the Synthesis of Nitrogen-Containing Heterocycles

Beyond simple biaryl systems, the 2,6-dimethoxypyrimidine moiety can be incorporated into more complex heterocyclic frameworks, including fused ring systems.

Substituted pyrimidines are key precursors for building fused heterocyclic systems, which often exhibit unique biological and physical properties compared to their non-fused counterparts. nih.gov A 4-aryl-2,6-dimethoxypyrimidine, synthesized via Suzuki coupling, can be designed to undergo a subsequent intramolecular cyclization reaction. If the coupled aryl group contains a suitably positioned reactive functional group, it can react with a nitrogen atom of the pyrimidine ring or an adjacent substituent to form a new ring.

For instance, literature describes the synthesis of fused systems like thiazolo[3,2-a]pyrimidines through the cyclocondensation of precursor pyrimidine-2-thiones. nih.gov Similarly, other complex fused pyrimidines can be achieved through multi-step or one-pot multicomponent reactions that start with simpler pyrimidine derivatives. sciencescholar.us This illustrates a viable pathway where this compound can serve as the entry point for constructing elaborate, fused polycyclic molecules.

In medicinal chemistry, the introduction of a pyrimidine-boronic acid group can be a key step in the functionalization of complex molecules to enhance their biological activity. A notable application is in the design of enzyme inhibitors. For example, novel inhibitors of Valosin-containing protein (VCP/p97), a target in cancer therapy, were developed incorporating a pyrimidine boronic acid structure. nih.gov In this work, a series of pyrimidine-based compounds were synthesized and evaluated, leading to the discovery of potent inhibitors. nih.gov The boronic acid moiety is crucial for the molecule's interaction with the enzyme target. This highlights the role of pyrimidine boronic acids in transforming a core scaffold into a highly potent and specific biologically active agent. nih.gov

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient tools for synthesizing complex molecules. Pyrimidine derivatives and their fused analogs are often synthesized using MCRs. sciencescholar.us While specific examples detailing the use of this compound in an MCR are not prevalent in the literature, boronic acids are known to be competent reaction partners in various MCRs. The ability to participate in such reactions opens up a potential, though currently underexplored, application for this reagent in the rapid assembly of structurally diverse pyrimidine-containing compounds.

Synthesis of Pyrimidine-Containing Macromolecules and Oligomers

The incorporation of pyrimidine units into the backbone of macromolecules and oligomers can impart unique electronic, photophysical, and biological properties to the resulting materials. While the direct use of this compound in polymerization has not been extensively documented in the reviewed literature, its structure is well-suited for applications in Suzuki polycondensation reactions. This method is a powerful tool for the synthesis of conjugated polymers, where alternating aromatic units are linked together. nih.govresearchgate.net

In principle, this compound can be copolymerized with a dihalogenated comonomer. The reaction, catalyzed by a palladium complex, would lead to the formation of a polymer chain with alternating pyrimidine and other aromatic or heteroaromatic units. The methoxy (B1213986) groups on the pyrimidine ring can influence the solubility and electronic properties of the resulting polymer. The general scheme for such a polymerization is depicted below:

Table 1: Hypothetical Suzuki Polycondensation using this compound

| Monomer 1 | Monomer 2 (Example) | Catalyst/Base | Resulting Polymer Structure (Schematic) |

| This compound | 1,4-Dibromobenzene | Pd(PPh₃)₄ / Na₂CO₃ | -[pyrimidine(OCH₃)₂-phenylene]-n |

Research on other pyrimidine-containing monomers has demonstrated the feasibility of creating functional polymers. researchgate.netresearchgate.net For instance, pyrimidine derivatives have been incorporated into polymers for various applications, including those with potential in electronics and biomedicine. researchgate.netnih.govorientjchem.org Furthermore, studies on thienyl pyrimidine compounds have shown that they can induce the oligomerization of proteins, highlighting the influence of pyrimidine-containing small molecules on macromolecular structures. nih.gov

The synthesis of well-defined oligomers is also a potential application. By controlling the stoichiometry of the reactants or by using end-capping reagents, the chain length of the resulting oligomers can be managed. These oligomers are valuable as model compounds for understanding the properties of the corresponding polymers and for applications where a specific, shorter chain length is desirable.

While direct, detailed research findings on the polymerization of this compound are not prevalent in the public domain, the foundational principles of polymer chemistry and the known reactivity of similar compounds strongly suggest its utility in this area. nih.govresearchgate.netrsc.org The development of novel pyrimidine-based macromolecules and oligomers is an active area of research, driven by the quest for new materials with advanced properties. growingscience.comresearchgate.net

Advanced Applications in Chemical Research

Utilization in Medicinal Chemistry Research and Drug Discovery Endeavors

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs. nih.gov The incorporation of a boronic acid group onto this scaffold, as seen in (2,6-Dimethoxypyrimidin-4-yl)boronic acid, provides a reactive handle for synthetic chemists to construct diverse molecular architectures for drug discovery.

As a Key Building Block for Pharmaceutical Intermediates

This compound serves as a crucial starting material for the synthesis of complex pharmaceutical intermediates. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction is one of the most widely used transformations in medicinal chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl or aryl-heterocycle structures that are common motifs in drug molecules. nih.gov

In a typical synthetic strategy, the boronic acid group of this compound reacts with a halogenated aromatic or heteroaromatic partner. The pyrimidine ring itself is an electron-deficient aromatic system, which influences the reactivity of attached functional groups. semanticscholar.org The Suzuki coupling allows for the regioselective formation of a new C-C bond at the 4-position of the pyrimidine ring, enabling the construction of a vast library of substituted pyrimidines. These resulting molecules are often key intermediates that undergo further functionalization to yield final active pharmaceutical ingredients (APIs). The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, which is critical when building complex, multi-functional drug candidates. mdpi.com

Below is a representative table illustrating the role of a pyrimidine boronic acid derivative in a Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate, a common step in pharmaceutical synthesis.

| Reactant A | Reactant B | Catalyst | Product (Pharmaceutical Intermediate) |

| This compound | Aryl Halide (e.g., Bromo- or Iodo-benzene derivative) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl-2,6-dimethoxypyrimidine |

This table illustrates a generalized Suzuki-Miyaura reaction. The specific aryl halide and reaction conditions would be tailored for the synthesis of a particular pharmaceutical target.

Synthetic Routes to Bioactive Pyrimidine Derivatives

The development of novel therapeutics frequently involves the synthesis and screening of libraries of compounds based on a core structure. This compound is an ideal starting point for generating such libraries of bioactive pyrimidine derivatives. Research has demonstrated the design and synthesis of novel pyrimidine-based inhibitors for various biological targets. For instance, a series of novel inhibitors of the valosin-containing protein (VCP/p97), an enzyme involved in protein homeostasis, were designed with a pyrimidine core and a boronic acid functional group. nih.gov

In these synthetic campaigns, the pyrimidine-boronic acid scaffold is systematically coupled with various chemical partners to explore the structure-activity relationship (SAR). The goal is to identify derivatives with potent and selective biological activity. One study successfully identified a potent VCP/p97 inhibitor, compound 17 , with an IC₅₀ of 54.7 nM from a series of pyrimidine boronic acid derivatives. nih.gov Such findings underscore the importance of this class of compounds in generating new leads for drug development programs. nih.gov

| Compound ID | Core Structure | Biological Target | In Vitro Potency (IC₅₀) |

| 17 nih.gov | Pyrimidine Boronic Acid | VCP/p97 | 54.7 nM |

Data sourced from a study on novel VCP/p97 inhibitors, highlighting the successful development of a bioactive derivative from a pyrimidine boronic acid scaffold. nih.gov

Furthermore, other research efforts have focused on synthesizing bioactive pyrido[2,3-d]pyrimidines, which are fused pyrimidine systems, as potent kinase inhibitors. nih.govrsc.org While these specific examples may not start from this compound, they illustrate the broader strategy of using substituted pyrimidines as the foundation for creating compounds with significant bioactivity, such as anticancer properties. nih.govrsc.org

Design and Synthesis of Enzyme Inhibitors (General Mechanistic Principles)

The boronic acid functional group is not merely a synthetic handle; it is a key pharmacophore in the design of certain enzyme inhibitors, particularly for serine and threonine hydrolases. nih.gov The fundamental mechanistic principle relies on the unique electronic nature of the boron atom. Boron possesses a vacant p-orbital, making the boronic acid a mild Lewis acid. nih.govresearchgate.net

In the active site of a target enzyme, such as a serine hydrolase, the hydroxyl group of a catalytic serine residue can perform a nucleophilic attack on the electrophilic boron atom. This interaction forms a stable, reversible, tetrahedral boronate adduct. nih.gov This tetrahedral intermediate is thought to mimic the transition state of the natural enzymatic reaction, allowing the inhibitor to bind with high affinity and block the enzyme's catalytic activity. nih.gov

The pyrimidine portion of this compound acts as the scaffold that presents the boronic acid "warhead" to the enzyme's active site. The substituents on the pyrimidine ring (the two methoxy (B1213986) groups) and any additional groups added via synthesis can be tailored to interact with other pockets and residues within the active site, thereby increasing both the potency and selectivity of the inhibitor. This modular design strategy—combining a reactive warhead with a customizable scaffold—is a powerful approach in modern drug discovery for creating highly specific enzyme inhibitors. nih.govnih.gov

Modulation of Protein-Protein Interactions through Synthetic Strategies

Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. nih.gov Modulating these interactions with small molecules is difficult due to the typically large, flat, and featureless interfaces involved. nih.gov A common strategy in designing PPI inhibitors is to create molecules that can mimic key secondary structures, such as α-helices or β-sheets, which are often found at the interaction interface. usf.edu

Synthetic strategies can leverage rigid scaffolds like the pyrimidine ring to project functional groups into three-dimensional space in a way that mimics the presentation of key amino acid side chains in a natural peptide or protein. By using this compound as a starting point, chemists can use the boronic acid as a reactive site to attach other molecular fragments. Through carefully planned synthetic routes, it is possible to build up a larger molecule where the pyrimidine core acts as a central organizing element. The goal is to create a compound whose functional groups can simultaneously engage with multiple "hot spots" on the surface of a target protein, thereby disrupting its ability to bind to its protein partner. While direct examples involving this specific boronic acid are not prevalent, the underlying principle of using a heterocyclic core to build non-peptidic small molecule mimetics is a key strategy in the pursuit of PPI modulators. usf.edu

Contributions to Materials Science

The utility of this compound extends beyond pharmaceuticals into the realm of materials science, particularly in the development of novel organic materials with tailored electronic properties.

Development of Organic Electronic Materials

The field of organic electronics relies on the synthesis of new π-conjugated systems that can function as semiconductors. sigmaaldrich.com These materials are the active components in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). A common design for organic semiconductors is a donor-acceptor (D-A) structure, where electron-rich and electron-deficient units are combined within the same molecule or polymer. mdpi.com

The this compound molecule possesses characteristics that make it an attractive building block for such materials. The pyrimidine ring is inherently electron-deficient, a desirable trait for an acceptor unit. The methoxy groups are electron-donating, which modulates the electronic properties of the ring. Most importantly, the boronic acid functionality provides a site for polymerization or coupling reactions, such as the Suzuki coupling, which is a key method for synthesizing conjugated polymers. sigmaaldrich.com

By coupling this compound with electron-rich aromatic or heteroaromatic units (e.g., thiophenes, fluorenes), materials scientists can create new D-A polymers. The electronic and photophysical properties of these materials, such as their band gap and charge carrier mobility, can be fine-tuned by carefully selecting the co-monomers. This tunability is essential for optimizing the performance of organic electronic devices. While specific, large-scale applications of this particular compound are still emerging, its structural attributes make it a promising candidate for research into new organic semiconductors.

Integration into Sensor Technologies

Boronic acids are foundational in the design of molecular sensors, particularly for saccharides and other diol-containing compounds. nih.govacs.orgnih.gov The fundamental principle involves the reversible covalent interaction between the boronic acid group and the cis-diol functionalities present in many biological molecules, most notably sugars. acs.orgrsc.org This binding event can be engineered to produce a detectable signal, often optical.

For a sensor based on this compound, a reporter group, such as a fluorophore, would be attached to the pyrimidine scaffold. In the unbound state, the sensor might exhibit quenched fluorescence. Upon binding to a target analyte like glucose, the boron atom's electronic properties change, which can modulate the fluorescence of the reporter group, leading to a measurable "turn-on" signal. acs.org The mechanism often involves the modulation of a process like Photoinduced Electron Transfer (PET). acs.org Specifically, upon saccharide binding, the acidity of the boron center increases, which can enhance its interaction with a nearby amine, reducing the amine's quenching effect and restoring fluorescence. acs.orgnih.gov

Furthermore, indicator displacement assays (IDA) represent another powerful sensing strategy. mdpi.com In this setup, a fluorescent dye is pre-complexed with the boronic acid, quenching its signal. When the target analyte (e.g., a saccharide) is introduced, it displaces the dye, restoring its fluorescence. mdpi.com The pyrimidine core of this compound provides a stable platform for attaching various dyes and quenchers to create such sophisticated sensor arrays.

| Sensing Mechanism | Description | Role of this compound | Reference |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) Modulation | A fluorophore and a quencher (often an amine) are part of the sensor molecule. Analyte binding to the boronic acid alters the electronic structure, inhibiting the PET process and "turning on" fluorescence. | Acts as the analyte recognition site. The pyrimidine ring serves as a scaffold for attaching the fluorophore and quencher. | acs.org, nih.gov |

| Indicator Displacement Assay (IDA) | A fluorescent indicator dye is pre-bound to the boronic acid, causing its fluorescence to be quenched. The target analyte displaces the indicator, restoring its fluorescence. | Forms a reversible complex with a reporter dye. Its higher affinity for the target analyte facilitates the displacement. | mdpi.com |

| Aggregation-Induced Emission (AIE) | An AIE-active fluorophore (AIEgen) is functionalized with boronic acid. Analyte binding alters the aggregation state of the AIEgen, leading to a significant change in fluorescence emission. | Serves as the binding site that triggers changes in the aggregation state of the attached AIEgen upon interaction with a diol. | mdpi.com |

Precursors for Advanced Polymer Architectures

The synthesis of advanced polymers, particularly π-conjugated polymers, is a cornerstone of materials science, with applications in plastic electronics like organic field-effect transistors (OFETs) and organic light-emitting devices (OLEDs). mdpi.com Boronic acids and their esters are critical monomers in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govwiley-vch.de

This compound can serve as a key monomer in Suzuki-Miyaura catalyst-transfer polycondensation (SMCTP). In this reaction, the pyrimidine boronic acid is coupled with a dihalogenated aromatic or heteroaromatic comonomer in the presence of a palladium catalyst. This process allows for the creation of well-defined, alternating donor-acceptor conjugated polymers. mdpi.com The electron-deficient nature of the dimethoxypyrimidine ring makes it an excellent "acceptor" unit, which can be paired with an electron-rich "donor" comonomer to create polymers with low bandgaps, a desirable property for many electronic applications.

The general scheme for such a polymerization would involve reacting this compound with a dihaloaryl compound (Ar'X₂) catalyzed by a palladium complex. This stepwise reaction builds the polymer chain, incorporating the pyrimidine unit directly into the conjugated backbone. Polymers containing boronic acid functionalities are also explored for applications in hydrogels and other responsive materials. researchgate.netnih.govsemanticscholar.org

| Reactant A | Reactant B | Catalyst/Base System | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| This compound | Dihaloaryl Comonomer (e.g., dibromothiophene) | Palladium Catalyst (e.g., Pd(dppf)Cl₂) with a base (e.g., K₂CO₃) | Alternating copolymer containing dimethoxypyrimidine and aryl units: -[Ar-pyrimidine]-n | nih.gov, wiley-vch.de, mdpi.com |

Applications in Chemical Biology Research

Chemical biology leverages chemical tools to study and manipulate biological systems. Boronic acids are prominent in this field due to their unique reactivity under physiological conditions, enabling bioconjugation and the synthesis of molecular probes. rsc.org

Bioconjugation Methodologies utilizing Boronic Acids

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is essential for developing therapeutic agents and diagnostic tools. rice.edu Boronic acids offer versatile platforms for bioconjugation through two primary strategies: diol binding and metal-catalyzed cross-coupling.

The traditional approach exploits the reversible formation of boronate esters with 1,2- or 1,3-diols found on carbohydrates, glycoproteins, and RNA. rsc.orgnih.gov This interaction is fundamental to labeling and sensing applications.

More recently, transition-metal-catalyzed methods have emerged for creating stable, site-selective modifications on proteins. nih.govacs.orgresearchgate.net These reactions are performed in aqueous environments under mild conditions. nih.govnih.gov Arylboronic acids, such as this compound, are key reagents. The electron-deficient pyrimidine ring makes this compound particularly suitable for nickel-catalyzed S-H arylation of cysteine residues. rice.edu Different metal catalysts can direct the arylation to specific amino acid residues:

Copper (Chan-Lam Coupling): Catalyzes the arylation of N-terminal amines. rice.eduresearchgate.net

Nickel: Mediates the arylation of cysteine residues and pyroglutamate-histidine motifs, particularly with π-deficient arylboronic acids. rice.edunih.gov

Rhodium: Enables a unique three-component modification of tyrosine residues. rice.edunih.gov

This strategic choice of metal catalyst and boronic acid allows for a diversity of bioconjugate structures to be accessed. rice.edu

| Metal Catalyst | Target Residue(s) | Boronic Acid Type | Reaction Type | Reference |

|---|---|---|---|---|

| Copper(II) | N-terminus | Arylboronic acids (e.g., ortho-sulfonamide) | N-terminal arylation | rice.edu |

| Nickel(II) | Cysteine, Pyroglutamate-Histidine | π-deficient arylboronic acids | S-H or N-H arylation | rice.edu, nih.gov |

| Rhodium(III) | Tyrosine | ortho-Amide substituted arylboronic acids | Three-component metalation | rice.edu, nih.gov |

Synthesis of Molecular Probes (General Synthetic Aspects)

Molecular probes are essential tools for visualizing and tracking biological processes. This compound can serve as a versatile scaffold for constructing such probes. The synthesis generally involves coupling the pyrimidine-boronic acid unit to a reporter molecule (like a fluorophore or affinity tag) and/or a targeting moiety.

The boronic acid group itself is a key reactive handle. For instance, it can be used to anchor the probe to a diol-containing biological target. Alternatively, the bioconjugation methods described previously can be employed to attach the entire pyrimidine scaffold to a protein of interest. nih.gov For example, a fluorescent dye could be first attached to the pyrimidine ring (if not inherently fluorescent), and then the boronic acid moiety could be used in a nickel-catalyzed reaction to label a specific cysteine on a target protein. rice.edu This creates a site-specifically labeled protein that can be tracked in cells or used in binding assays. The synthesis of such probes relies on the chemoselective reactivity of the boronic acid group, which can be performed under mild, aqueous conditions compatible with biomolecules. nih.govnih.gov

Catalytic Systems and Ligand Design involving Pyrimidine Derivatives

The nitrogen atoms in the pyrimidine ring make it an excellent N-donor ligand for coordinating with transition metals. nih.govorientjchem.org This property is widely exploited in the design of catalysts for a variety of organic transformations. nih.govunimi.it Pyrimidine-containing ligands can stabilize metal centers, modulate their electronic properties, and influence the stereochemical outcome of a reaction. unimi.itacs.org

While this compound itself is primarily a reactant, its pyrimidine core is representative of a class of structures used in ligand design. Pyrimidine-functionalized ligands, such as those combined with N-heterocyclic carbenes (NHCs), have been used to create highly active palladium complexes. acs.orgacs.org These complexes have shown excellent performance as catalysts in C-C bond-forming reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings. acs.org

The ability of the pyrimidine moiety to chelate metal ions like Cu²⁺ and Fe³⁺ is also crucial for catalysis. nih.gov This chelation can create a stable, catalytically active complex. For example, iron complexes with pyridine-containing macrocyclic ligands have been used to promote Suzuki-Miyaura reactions. unimi.it The design of these catalytic systems often involves tuning the steric and electronic properties of the pyrimidine ligand to optimize catalytic activity and selectivity. rsc.org The development of pyrimidine-metal complexes continues to be an active area of research for creating efficient catalysts for synthesizing valuable compounds. mdpi.comresearchgate.net

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| Pyrimidine-functionalized N-Heterocyclic Carbene (NHC) | Palladium(II) | Mizoroki-Heck and C-H activation reactions | acs.org, acs.org |

| Terpyridine (TPY) and derivatives | Iron, Palladium, Copper | Suzuki-Miyaura coupling, C-C bond formation | rsc.org, nih.gov |

| 2-Aminopyrimidine derivatives | Copper(II), Iron(III) | Chelation and potential use in oxidation/reduction catalysis | nih.gov |

| Pyridine-containing macrocycles | Iron(II) | Direct Suzuki-Miyaura reaction | unimi.it |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards environmental responsibility has spurred significant research into sustainable synthetic methods for producing pyrimidine (B1678525) derivatives. nih.govnih.gov Traditional synthesis pathways are often criticized for their use of hazardous solvents, toxic reagents, and high energy consumption. rasayanjournal.co.in In response, green chemistry approaches are being developed to mitigate these environmental impacts. nih.govrasayanjournal.co.in

Future research will likely focus on refining these greener methods for the synthesis of (2,6-Dimethoxypyrimidin-4-yl)boronic acid and related compounds. Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Ultrasonic Synthesis: The use of ultrasound offers an energy-efficient method to promote reactions. nih.gov

Solvent-Free Reactions: Conducting reactions without solvents minimizes waste and simplifies purification. rasayanjournal.co.inresearchgate.net

Use of Green Solvents: When solvents are necessary, the focus is on utilizing environmentally benign options like water or ionic liquids. rasayanjournal.co.inacs.org

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, improving efficiency and reducing waste. rasayanjournal.co.inacs.org

These sustainable practices not only reduce the environmental footprint but also offer economic benefits through increased efficiency and simplified procedures. rasayanjournal.co.in

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidines

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often hazardous and toxic organic solvents rasayanjournal.co.in | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inacs.org |

| Energy | High energy consumption, often requiring prolonged heating rasayanjournal.co.in | Microwave irradiation, ultrasound for energy efficiency rasayanjournal.co.innih.gov |

| Reaction Time | Can be lengthy, spanning several hours or days nih.gov | Significantly shorter reaction times rasayanjournal.co.in |

| Waste | Generates a large amount of byproducts and waste rasayanjournal.co.in | Minimal waste generation, high atom economy rasayanjournal.co.in |

| Catalysts | May use stoichiometric and toxic reagents | Use of reusable and non-toxic catalysts researchgate.net |

| Efficiency | Multi-step processes are common | One-pot and multicomponent reactions improve efficiency rasayanjournal.co.in |

Exploration of Novel Catalytic Systems for Pyrimidine Borylation and Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for creating carbon-carbon bonds with boronic acids. nbinno.com Palladium-based catalysts are predominantly used for these reactions involving pyrimidine derivatives. mdpi.commdpi.com However, the field is actively exploring novel catalytic systems to enhance efficiency, expand substrate scope, and overcome existing challenges.

Future research directions in catalysis include:

Advanced Ligand Design: The development of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands for palladium catalysts is crucial. rptu.deacs.orgnih.gov These ligands can improve catalyst stability and activity, especially for challenging substrates like amino-substituted pyrimidines. rptu.deorganic-chemistry.org

Alternative Metal Catalysts: While palladium is dominant, research into more abundant and less expensive metals like nickel and iron as catalysts for cross-coupling reactions is gaining traction. wwjmrd.com

Direct C-H Borylation: A significant goal is the development of catalysts that can directly install a boronic acid group onto the pyrimidine ring, bypassing the need for pre-functionalized halogenated pyrimidines. This approach improves atom economy but remains a challenge, with reports of unsuccessful attempts at certain positions on the pyrimidine ring. nih.gov

Heterogeneous Catalysis: Immobilizing catalysts on solid supports, such as zeolites or silica (B1680970), facilitates catalyst recovery and reuse, aligning with green chemistry principles. rptu.denih.gov

These advancements aim to create more robust and versatile catalytic systems, making the synthesis of complex molecules derived from this compound more efficient and cost-effective. wwjmrd.com

Expansion of Synthetic Utility Beyond Traditional Cross-Couplings

While the Suzuki-Miyaura reaction is the most common application for pyrimidine boronic acids, emerging research is expanding their utility into new types of chemical transformations. nbinno.comnih.gov A particularly promising area is the use of photoredox catalysis. cam.ac.uk

This approach utilizes visible light to initiate single-electron transfer processes, allowing boronic acids to serve as precursors for carbon-centered radicals. cam.ac.uknih.gov This opens up new avenues for C-C bond formation that are not accessible through traditional two-electron cross-coupling pathways. nih.gov

Key future applications in this area include:

Radical Addition Reactions: The pyrimidine radical generated from this compound can be added to various electron-deficient olefins. nih.govcam.ac.uk

Deoxygenative Functionalization: Photoredox catalysis can enable the coupling of carboxylic acids with boronic esters in deoxygenative radical additions. chemrxiv.org

Synergistic Catalysis: Combining photoredox catalysis with other catalytic modes, such as boronic acid catalysis, can enable novel transformations like the selective alkylation of unprotected saccharides. nih.gov

The exploration of these new reaction manifolds will significantly broaden the synthetic toolbox available to chemists and enhance the value of pyrimidine boronic acids as versatile intermediates. cam.ac.uk

Advanced Computational and Theoretical Studies for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. mdpi.comnih.gov In the context of pyrimidine boronic acids, DFT studies provide deep insights into the mechanisms of Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net

Future computational research will likely focus on:

Mechanism Elucidation: Detailed modeling of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, helps identify the rate-limiting steps and factors influencing reaction efficiency. nih.govnih.gov

Catalyst Design: By simulating the interaction between different ligands and the metal center, computational studies can guide the rational design of more active and selective catalysts. nih.gov

Predicting Reactivity and Selectivity: Theoretical calculations can predict the electronic properties and reactivity of different pyrimidine derivatives, helping chemists choose the optimal reaction conditions and substrates. mdpi.comresearchgate.net

Exploring New Reaction Pathways: Computational modeling can be used to explore the feasibility of novel, yet-to-be-discovered reactions involving pyrimidine boronic acids, accelerating the pace of innovation.

The synergy between experimental work and advanced computational studies is expected to lead to more predictable, efficient, and innovative synthetic strategies.

Opportunities in Diversity-Oriented Synthesis and Combinatorial Chemistry for Pyrimidine Libraries

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds and approved drugs. researchgate.netnih.gov This makes it an ideal core for building large collections of diverse molecules for drug discovery. nih.govacs.org Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for efficiently creating these molecular libraries. researchgate.netwikipedia.org

This compound is a key building block in these efforts. Future opportunities in this area include:

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries containing millions or even billions of compounds, where each molecule is tagged with a unique DNA barcode for identification. nih.govacs.org The pyrimidine core is an excellent scaffold for generating such libraries. nih.gov

High-Throughput Screening (HTS): The compound libraries generated can be rapidly screened against various biological targets (e.g., enzymes, receptors) to identify promising "hit" compounds for further development. nih.govufl.edu

Fragment-Based Drug Discovery: The pyrimidine boronic acid can be used to generate smaller molecular fragments that can be screened for binding to protein targets, with hits later being elaborated into more potent drug candidates.

By leveraging these high-throughput approaches, researchers can efficiently explore vast chemical spaces to discover novel therapeutic agents for a wide range of diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing (2,6-Dimethoxypyrimidin-4-yl)boronic acid while avoiding protodeborylation?

- Synthesis of aromatic boronic acids often requires stabilizing the boron center to prevent protodeborylation. For pyrimidine derivatives, introducing electron-donating groups (e.g., methoxy substituents) at positions 2 and 6 can enhance stability by reducing electrophilicity at the boron atom. Intermediate protection via esterification (e.g., pinacol boronic esters) is commonly employed to improve handling and purification . Prodrug approaches may also mitigate instability during multi-step syntheses .

Q. How can NMR and NMR be utilized to characterize the acid dissociation constant (pKa) of this compound?

- NMR chemical shifts are pH-dependent due to changes in boron hybridization (trigonal planar vs. tetrahedral). Titration experiments in DMSO-d or aqueous buffers can correlate chemical shifts with pH to determine pKa. For boronic acids prone to rapid degradation (e.g., in phosphate buffers), NMR of the B-OH proton (δ ~9–10 ppm) provides an alternative via linear regression against known pKa values .

Q. What solvent systems minimize boroxine formation during analytical characterization?

- Boronic acids dehydrate to form boroxines under thermal or acidic conditions. Using aprotic solvents (e.g., DMSO-d, dry THF) and derivatization with diols (e.g., 1,2-ethanediol) to form cyclic esters prevents trimerization during techniques like MALDI-MS. For HPLC, borate buffers (pH >8) stabilize the boronate-diol complex, improving peak resolution .

Advanced Research Questions

Q. How do secondary interactions influence the selectivity of this compound in glycoprotein binding assays?

- Boronic acids bind vicinal diols via reversible esterification, but non-specific interactions (e.g., hydrophobic effects with aromatic residues) can reduce selectivity. Surface plasmon resonance (SPR) studies demonstrate that buffer composition (e.g., high ionic strength) and pH adjustments (pH 8.5–9.5) minimize interference. Competitive elution with sorbitol confirms specificity for glycoproteins .

Q. What kinetic parameters govern the binding of this compound to diol-containing biomolecules?

- Stopped-flow fluorescence assays reveal that binding rates () correlate with diol stereochemistry and boronic acid electronics. For example, D-fructose binds faster than D-glucose due to favorable 1,2-cis-diol geometry. The for arylboronic acids typically ranges from to Ms, with equilibrium reached within seconds under physiological pH .

Q. How can computational methods guide the design of this compound derivatives for proteasome inhibition?

- Docking studies (e.g., with the yeast 20S proteasome) identify key hydrogen bonds between the boronic acid and Thr1/Oγ of the β-subunit. QSAR models prioritize substituents that enhance binding affinity (e.g., pyrimidine ring fluorination) while maintaining solubility via methoxy groups .

Q. What thermal degradation pathways are relevant for this compound in material science applications?

- Thermogravimetric analysis (TGA) shows that methoxy groups delay decomposition by stabilizing the boron center via resonance. Degradation initiates at ~250°C with B-O cleavage, followed by pyrimidine ring fragmentation. Char residue formation at >500°C suggests potential flame-retardant utility .

Q. How do multicomponent reactions (MCRs) improve the functionalization of this compound?

- Ugi-4CR and Groebke-Blackburn reactions leverage boronic acids as bifunctional catalysts (Lewis acid + nucleophile). The methoxy groups direct regioselectivity in imine formations, enabling rapid library synthesis of heterocyclic hybrids for anticancer screening .

Methodological Considerations

- Contradictions in NMR Titration : While NMR is preferred for pKa determination, rapid protodeborylation in aqueous buffers may necessitate alternative NMR methods .

- Bioactivity Variability : Anticancer potency in glioblastoma models depends on cellular uptake efficiency, which can be optimized via prodrug strategies (e.g., esterase-activated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.